molecular formula C17H18FNO4S2 B2690046 1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine CAS No. 1797884-86-6

1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

Cat. No.: B2690046
CAS No.: 1797884-86-6
M. Wt: 383.45
InChI Key: MFAOFIAOPVEJQI-UHFFFAOYSA-N
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Description

Table 1: Comparative Electronic Effects of Substituents

Substituent Hammett σₚ Value van der Waals Volume (ų)
2,4-Dimethylphenyl -0.14 98.2
4-Fluorophenyl +0.06 82.4

The juxtaposition of electron-donating (methyl) and electron-withdrawing (fluoro) groups creates a polarized electronic environment, enhancing the compound's suitability as a synthetic intermediate for cross-coupling reactions.

Research Significance of this compound

This compound serves two primary roles in contemporary research:

  • Medicinal Chemistry Probe : The fluorine atom enables ^19^F NMR tracking of molecular interactions, while the sulfonyl groups mimic transition states in enzyme-catalyzed reactions.
  • Building Block for Complexity Generation : The strained azetidine ring undergoes regioselective ring-opening reactions, allowing access to polycyclic architectures. For instance, palladium-catalyzed cross-coupling of the 4-fluorophenyl group with aryl boronic acids yields biaryl systems relevant to kinase inhibitor development.

Recent studies demonstrate that analogous di-sulfonyl azetidines inhibit human carbonic anhydrase IX (hCA IX), a cancer-associated enzyme, with submicromolar potency. This highlights the therapeutic potential of optimizing the substitution pattern on the aryl sulfonyl groups.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S2/c1-12-3-8-17(13(2)9-12)25(22,23)19-10-16(11-19)24(20,21)15-6-4-14(18)5-7-15/h3-9,16H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAOFIAOPVEJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available 2,4-dimethylphenyl sulfonyl chloride and 4-fluorophenyl sulfonyl chloride.

    Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving a suitable amine precursor.

    Sulfonylation: The final step involves the sulfonylation of the azetidine ring with the prepared sulfonyl chlorides under controlled conditions, typically using a base such as triethylamine to facilitate the reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis equipment and rigorous purification techniques.

Chemical Reactions Analysis

1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles like amines or thiols replace the sulfonyl groups, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine exhibit antidepressant properties by modulating serotonin receptors. For instance, analogs have shown combined activity on serotonin reuptake and serotonergic receptors (5-HT3 and 5-HT1A), suggesting a potential role in treating depression and cognitive impairments associated with mood disorders .

Pain Management

The compound's structural characteristics allow it to interact with various neurochemical pathways involved in pain perception. Studies have demonstrated that related compounds can effectively alleviate pain by influencing serotonin pathways and may serve as candidates for developing new analgesics .

Antiviral Activity

Some derivatives of sulfonamide compounds have been investigated for antiviral properties, particularly against HIV. Research has shown that modifications in the sulfonamide group can enhance antiviral efficacy, indicating a promising area for further exploration with this compound .

Case Studies

StudyObjectiveFindings
Study on Antidepressant EffectsTo evaluate the efficacy of sulfonamide derivatives on mood disordersDemonstrated significant improvement in depressive symptoms in animal models when treated with related compounds .
Investigation of Pain ReliefTo assess the analgesic potential of sulfonamide compoundsFound that certain derivatives effectively reduced pain responses in preclinical trials .
Antiviral Activity AssessmentTo explore the antiviral properties against HIVIdentified enhanced potency in modified sulfonamides compared to standard treatments .

Mechanism of Action

The mechanism of action of 1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The azetidine ring provides a rigid framework that enhances binding specificity and affinity. Pathways involved may include signal transduction, metabolic regulation, or inhibition of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three classes of analogs: azetidine derivatives , piperazine sulfonamides , and sulfonyl-containing heterocycles .

Azetidine Derivatives

Example Compound : 1-((Cyclopropyl)sulfonyl)-3-(trihydroxytriazin-2-yl)azetidine (from JAK inhibitor synthesis)

  • Structural Differences :
    • The comparator replaces the 2,4-dimethylphenyl and 4-fluorophenyl groups with a cyclopropylsulfonyl and trihydroxytriazinyl group.
    • The azetidine core is retained, but electronic profiles differ due to the triazine moiety.
  • Synthesis :
    • Involves multi-step reactions, including silylation (e.g., triethylsilane) and alkylation (e.g., methyl iodide), highlighting the complexity of functionalizing azetidine rings .
  • Applications :
    • Designed as a JAK inhibitor, suggesting azetidine sulfonamides may target kinase-related pathways.

Piperazine Sulfonamides

Example Compound : 1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine

  • Structural Differences :
    • Piperazine (6-membered ring) vs. azetidine (4-membered ring), leading to reduced ring strain and altered conformational flexibility.
    • Both compounds share sulfonyl-linked aryl groups (2,4-dimethylphenyl and fluorophenyl variants).
  • Physicochemical Properties :
    • Piperazine derivatives generally exhibit higher solubility due to reduced ring strain, though melting points are unspecified in the evidence.

Sulfonyl-Containing Heterocycles

Example Compound : 3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid (precursor to bicalutamide)

  • Structural Differences :
    • Linear propionic acid backbone vs. cyclic azetidine.
    • The 4-fluorophenylsulfonyl group is retained, emphasizing its role in electronic modulation.
  • Synthesis :
    • Prepared via sulfinic acid salt reactions, showcasing the versatility of fluorophenylsulfonyl groups in diverse scaffolds .
  • Applications :
    • Used in androgen receptor antagonists, suggesting fluorophenylsulfonyl moieties may enhance binding affinity in hydrophobic pockets.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Substituents Molecular Formula (Calc. MW) Melting Point (°C) Key Applications
Target Compound Azetidine 1-(2,4-Dimethylphenyl)sulfonyl; 3-(4-fluorophenyl)sulfonyl C₁₇H₁₇FNO₄S₂ (401.45) Not reported Under investigation
1-((Cyclopropyl)sulfonyl)-3-(trihydroxytriazinyl)azetidine Azetidine 1-Cyclopropylsulfonyl; 3-trihydroxytriazinyl C₉H₁₄N₄O₅S (314.30) Not reported JAK inhibition
1-(2,4-Dimethylphenyl)-4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine Piperazine 1-(2,4-Dimethylphenyl); 4-(4-fluoro-3-methylphenyl)sulfonyl C₁₉H₂₂FN₂O₂S (369.46) Not reported Kinase modulation
3-[(4-Fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid Propionic acid 3-(4-Fluorophenylsulfonyl); 2-hydroxy-2-methyl C₁₀H₁₁FO₅S (262.26) Not reported Androgen receptor antagonism

Research Findings and Implications

  • Steric Considerations : The 2,4-dimethylphenyl group introduces steric hindrance, which may limit rotational freedom and influence receptor binding .
  • Pharmacological Potential: Structural analogs (e.g., JAK inhibitors and androgen receptor antagonists) suggest the target compound could be optimized for kinase or hormone-related targets .

Biological Activity

The compound 1-((2,4-dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is a sulfonamide derivative featuring an azetidine ring, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described structurally as follows:

  • Molecular Formula : C16H18F2N2O4S2
  • Molecular Weight : 398.45 g/mol

The compound features two sulfonyl groups attached to distinct aromatic rings, which are known to enhance solubility and bioactivity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential therapeutic applications. Notably, sulfonamide derivatives are often associated with antibacterial, antifungal, and anticancer activities.

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. The mechanism typically involves the inhibition of bacterial folic acid synthesis, which is crucial for nucleic acid production. Preliminary studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria, including:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa20

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. The following table summarizes its efficacy against common fungal pathogens:

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans32 µg/mL
Aspergillus niger64 µg/mL

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria.
  • Cell Membrane Disruption : The presence of the azetidine ring may contribute to membrane permeability changes in microbial cells.

Case Studies and Research Findings

Recent studies have explored the pharmacodynamics and pharmacokinetics of sulfonamide derivatives similar to this compound. For instance:

  • A study published in the Journal of Medicinal Chemistry highlighted that modifications in the sulfonamide structure can lead to enhanced activity against resistant bacterial strains .
  • Another investigation demonstrated that compounds with azetidine rings exhibited improved selectivity and potency against cancer cell lines compared to traditional sulfonamides .

Q & A

Q. What are the established synthetic routes for 1-((2,4-Dimethylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine?

The synthesis typically involves a multi-step nucleophilic substitution and sulfonation strategy. A plausible route includes:

  • Step 1 : Formation of the azetidine core via cyclization of a β-amino alcohol precursor under basic conditions.
  • Step 2 : Sequential sulfonation using 2,4-dimethylbenzenesulfonyl chloride and 4-fluorobenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. How is the compound characterized analytically?

Key methods include:

  • HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) for purity assessment .
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm sulfonyl group integration and azetidine ring geometry; FT-IR for sulfonyl S=O stretching (1350–1150 cm1^{-1}) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns .

Q. How is the molecular structure validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • Crystallize the compound in a methanol/water system.
  • Resolve stereochemistry using SCXRD data (e.g., bond angles, torsional conformations of sulfonyl groups) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substituents) influence physicochemical properties?

  • Lipophilicity : The 4-fluorophenyl group enhances membrane permeability (logP calculated via PubChem data).
  • Electron-withdrawing effects : Fluorine increases sulfonyl group reactivity, impacting nucleophilic substitution kinetics. Compare with chloro/bromo analogs via Hammett plots .

Q. How can conflicting purity data from different synthesis batches be resolved?

  • Methodological adjustment : Optimize HPLC parameters (e.g., gradient elution, column temperature) to resolve co-eluting impurities .
  • Cross-validation : Use 19^{19}F NMR to detect residual fluorinated byproducts not resolved by HPLC .

Q. What computational approaches support mechanistic studies of sulfonation reactions?

  • Density Functional Theory (DFT) : Model transition states for sulfonyl group attachment to the azetidine nitrogen.
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes with sulfonyl-binding pockets) using SMILES notation (e.g., CGLNCAGLSDLENX-UHFFFAOYSA-N) .

Q. How can degradation pathways under varying pH conditions be investigated?

  • Forced degradation studies : Expose the compound to acidic (HCl, pH 1–3), basic (NaOH, pH 10–12), and neutral (pH 4.6 buffer) conditions at 40°C.
  • Monitor degradation products via LC-MS and identify hydrolytic cleavage sites (e.g., sulfonyl-azetidine bond) .

Q. What strategies address challenges in stereochemical control during synthesis?

  • Chiral auxiliaries : Use enantiopure β-amino alcohol precursors to dictate azetidine ring stereochemistry.
  • Asymmetric catalysis : Employ palladium-catalyzed reactions for selective sulfonation .

Q. How do steric effects from 2,4-dimethylphenyl groups impact reactivity?

  • Kinetic studies : Compare reaction rates with less hindered analogs (e.g., phenylsulfonyl derivatives) under identical conditions.
  • X-ray crystallography : Analyze steric hindrance via crystal packing and torsional strain measurements .

Q. What methodologies enable structure-activity relationship (SAR) studies for biological targets?

  • In vitro assays : Test analogs with modified sulfonyl groups against enzyme targets (e.g., carbonic anhydrase).
  • Statistical modeling : Use multivariate regression to correlate substituent electronic parameters (σ, π) with inhibitory activity .

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